molecular formula C16H28O7 B8194113 2-(4-Hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

2-(4-Hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B8194113
M. Wt: 332.39 g/mol
InChI Key: PBPYEEMQIFDGSQ-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the aliphatic chain: This can be achieved through a series of reactions such as aldol condensation, followed by reduction and dehydration steps.

    Introduction of hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

    Formation of the oxane ring: This step may involve cyclization reactions, often catalyzed by acids or bases.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors could also be considered to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(4-Hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol: shares similarities with other polyhydroxylated compounds such as:

Uniqueness

What sets this compound apart is its unique combination of an aliphatic chain and an oxane ring, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-(4-hydroxy-3,7-dimethylocta-2,6-dienoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O7/c1-9(2)4-5-11(18)10(3)6-7-22-16-15(21)14(20)13(19)12(8-17)23-16/h4,6,11-21H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPYEEMQIFDGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C(=CCOC1C(C(C(C(O1)CO)O)O)O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100462-37-1
Record name (2E,4S)-4-Hydroxy-3,7-dimethyl-2,6-octadien-1-yl β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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